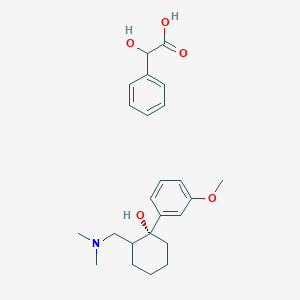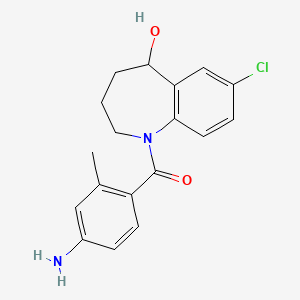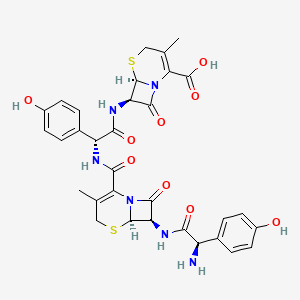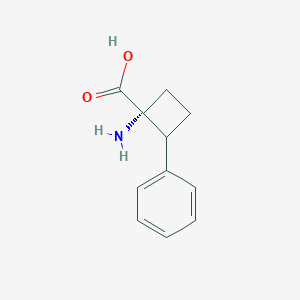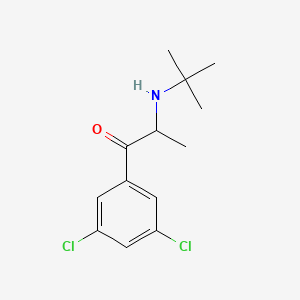
2-(Tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one
Vue d'ensemble
Description
2-(Tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one, also known as TBAP, is a versatile chemical compound with a wide range of applications in organic synthesis and scientific research. TBAP is a tertiary amine with a benzene ring attached to the nitrogen atom, making it a useful reagent for organic transformations. TBAP is an inexpensive and commercially available reagent, making it an attractive option for many laboratory experiments. Furthermore, TBAP has been found to have several biochemical and physiological effects, making it an important tool for scientific research.
Applications De Recherche Scientifique
1. Beta-Adrenergic Blocking and Cardioselectivity
A study reported the synthesis of compounds including heterocyclic moieties and either an isopropylamino or tert-butylamino substituent on the side chain. Some compounds exhibited potent beta-adrenergic blocking activity, surpassing propranolol in rats and displaying cardioselectivity in cats. This highlights the potential use of such compounds in cardiovascular therapeutic applications (Large & Smith, 1982).
2. Pharmacokinetics and Brain Extracellular Fluid Concentrations
A pharmacokinetic model was developed to describe the blood-brain barrier transport of bupropion and its metabolite, hydroxybupropion, highlighting the compound's potential in influencing brain neurotransmitter levels. This model provides insights into the drug's distribution within the brain, which is crucial for understanding its therapeutic effects and side effects (Cremers et al., 2016).
3. Beta-Receptor Binding Affinities
Compounds with tert-butylamino substituents were synthesized and evaluated for their beta-adrenergic receptor affinity, using in vitro beta1- and beta2-adrenergic receptor binding assays. These compounds showed non-selective beta-adrenergic blocking activity, indicating their potential utility in treating conditions involving the beta-adrenergic system (Jindal et al., 2003).
4. Interaction with Adrenergic Beta-Receptors
Research into the structure-activity relationships of amino-halogen substituted phenyl-aminoethanols, including compounds with tert-butylamino substituents, demonstrated their interaction with adrenergic beta-receptors in different animal models. The study contributed valuable insights into the therapeutic potential of these compounds for conditions related to beta-receptor activity (Engelhardt, 1984).
5. Pharmacokinetics and Metabolism Studies
Studies focused on the pharmacokinetics and metabolism of related compounds, like 3,4-dichlorophenyl-propenoyl-sec.-butylamine, have been conducted to understand their absorption, distribution, metabolism, and elimination processes. Such studies are foundational for assessing the safety and efficacy of these compounds in therapeutic applications (Wang et al., 2007).
Propriétés
IUPAC Name |
2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-8(16-13(2,3)4)12(17)9-5-10(14)7-11(15)6-9/h5-8,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFFJBXJJFDBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one | |
CAS RN |
1193779-48-4 | |
| Record name | 5-Chlorobupropion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193779484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-CHLOROBUPROPION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ54X0ANF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



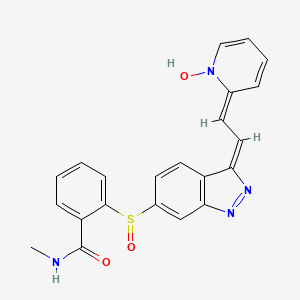
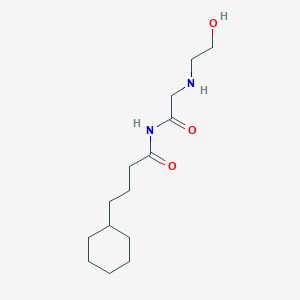
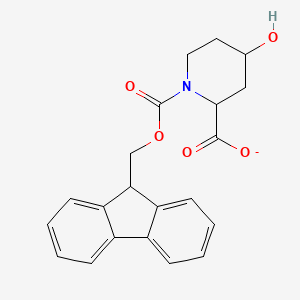
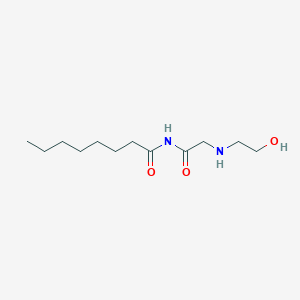
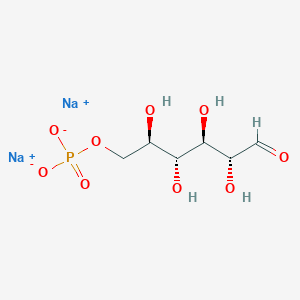
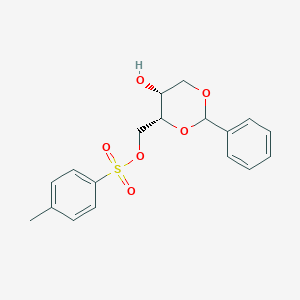
![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)
